
Piperacilloic Acid
Overview
Description
Piperacilloic Acid (CAS 64817-22-7; molecular formula C${23}$H${29}$N${5}$O${8}$S) is a degradation product and impurity of Piperacillin, a β-lactam antibiotic belonging to the ureidopenicillin class. It forms via hydrolytic cleavage of the β-lactam ring, rendering it therapeutically inactive. This compound is critical in pharmaceutical quality control, as its presence in formulations indicates instability or degradation of the parent drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Piperacillin involves the acylation of 6-aminopenicillanic acid (6-APA) with a suitable acylating agent. One method involves adding ampicillin, water, and a buffer solution with a pH of 6.0-9.0 into a reactor, followed by the addition of an acylating agent such as EDPC. The reaction is carried out at a temperature range of 0 to 10°C for 30-60 minutes .
Industrial Production Methods: In industrial settings, Piperacillin is often produced using enzymatic hydrolysis. Penicillin amidase is used to hydrolyze penicillin to 6-APA, which is then acylated to form Piperacillin. This method is preferred due to its efficiency and lower environmental impact compared to chemical hydrolysis .
Chemical Reactions Analysis
Types of Reactions: Piperacilloic Acid can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
Piperacilloic Acid has several applications in scientific research:
Mechanism of Action
Piperacilloic Acid, being an inactive form of Piperacillin, does not exert antibacterial effects. Piperacillin itself works by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) and inhibits the transpeptidation reaction, which is crucial for the cross-linking of peptidoglycan chains in the bacterial cell wall . This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Degradation Products
Piperacilloic Acid shares structural similarities with other β-lactam antibiotic degradation products. Key compounds include:
Piperacillin Penicilloic Acid Isomer (CAS 1449784-97-7)
- Molecular Formula : C${23}$H${29}$N${5}$O${8}$S (identical to this compound).
- Molecular Weight : 535.58 g/mol.
- Key Difference : Stereochemical configuration or substituent positioning, leading to distinct chromatographic retention times and stability profiles .
Acetylated Penicilloic Acids of Piperacillin
- Molecular Formula: Not explicitly provided, but molecular weight is 577.61 g/mol.
- Key Difference : Addition of an acetyl group increases molecular weight and alters solubility. Acetylation may enhance stability under certain pH conditions .
Monodecarboxy (DL-Phenylglycyl) this compound
- Molecular Formula : C${22}$H${29}$N${5}$O${6}$S.
- Molecular Weight : 491.56 g/mol.
Functionally Similar β-Lactam Derivatives
Azlocillin (CAS 37091-66-0)
- Parent Drug : Acylureidopenicillin.
- Degradation Product : Azlocillin penicilloic acid (structure unspecified).
- Comparison : Azlocillin’s penicilloic acid likely exhibits higher solubility due to additional sulfonic acid groups, contrasting with this compound’s unmodified carboxylate .
N-Piperacillinyl Ampicillin (CAS 65772-67-0)
- Hybrid Structure : Combines Piperacillin and Ampicillin moieties.
Molecular Weight and Solubility
Stability and Degradation
- This compound is more stable than Piperacillin but prone to further decarboxylation or isomerization under heat or alkaline conditions .
- Acetylated derivatives exhibit extended stability in acidic environments, making them persistent impurities in formulations .
Research Findings and Analytical Data
Chromatographic Separation
- This compound and its isomers require high-resolution LC-MS for differentiation due to identical molecular weights but distinct retention times .
- Acetylated forms are identified via characteristic mass fragments (e.g., +42 Da for acetyl) .
Pharmacokinetic Behavior
- This compound’s carboxylate group facilitates renal excretion, whereas lipophilic derivatives (e.g., DL-Phenylglycyl) may accumulate in tissues .
Biological Activity
Piperacilloic acid, a derivative of the broad-spectrum β-lactam antibiotic piperacillin, serves as a significant compound in the study of antibiotic resistance and the hydrolysis of β-lactam antibiotics. This article explores its biological activity, mechanisms of action, and implications for medical research, particularly in the context of bacterial resistance.
This compound (CAS Number: 64817-22-7) is formed through the hydrolysis of piperacillin. Its structure is characterized by a β-lactam ring, which is crucial for its interaction with bacterial enzymes. The compound itself is biologically inactive but plays a vital role in understanding the pharmacodynamics of piperacillin and related antibiotics.
Although this compound does not exhibit direct antibacterial properties, it is instrumental in studying the mechanism of action of piperacillin:
- Inhibition of Cell Wall Synthesis : Piperacillin works by binding to penicillin-binding proteins (PBPs), inhibiting the transpeptidation reaction necessary for cross-linking peptidoglycan chains in bacterial cell walls. This action ultimately leads to bacterial cell lysis and death.
- Role in Resistance Studies : this compound is used as a model compound to investigate how β-lactam antibiotics are hydrolyzed by bacterial enzymes, particularly β-lactamases. Understanding this process aids in developing strategies to combat antibiotic resistance.
Biological Activity and Research Applications
This compound has several applications in biological research:
- Model Compound : It serves as a model for studying the hydrolysis mechanisms of β-lactam antibiotics and developing β-lactamase inhibitors.
- Resistance Mechanisms : Research indicates that hydrolyzed piperacillin can bind to human serum albumin (HSA), forming drug-protein conjugates that may contribute to hypersensitivity reactions in some patients. This binding creates neo-epitopes that can activate specific T cell populations, suggesting that immune responses may depend on individual T cell receptor profiles rather than merely exposure levels.
Table 1: Comparison of this compound with Related Compounds
Compound | Mechanism of Action | Spectrum of Activity | Clinical Use |
---|---|---|---|
This compound | Inactive; model for hydrolysis studies | N/A | Research only |
Piperacillin | Inhibits cell wall synthesis | Broad-spectrum (Gram-positive & Gram-negative) | Treatment of infections |
Tazobactam | β-lactamase inhibitor | Enhances piperacillin activity | Combination therapy |
Ampicillin | Inhibits cell wall synthesis | Broad-spectrum (less effective against Pseudomonas) | Treatment of infections |
Case Studies and Clinical Implications
Research has shown that bacterial resistance to piperacillin-tazobactam can emerge due to overproduction of β-lactamases, which hydrolyze piperacillin, rendering it ineffective. For instance, strains harboring the blaTEM-1B gene exhibit increased resistance due to enhanced enzyme production. This highlights the importance of understanding this compound's role in these resistance mechanisms.
Case Study: Hypersensitivity Reactions
A study indicated that patients exhibiting hypersensitivity reactions to piperacillin often have detectable levels of piperacillin-HSA conjugates. However, these levels alone do not predict hypersensitivity outcomes, suggesting that other immunological factors play a significant role.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Piperacilloic Acid to improve yield and purity?
- Methodology : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst concentration). Employ High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) for structural validation .
- Data Analysis : Compare yields across trials using ANOVA to identify statistically significant factors. Report confidence intervals for reproducibility .
Q. What analytical techniques are most effective for characterizing this compound’s stability under varying pH conditions?
- Methodology : Conduct accelerated stability studies using UV-Vis spectroscopy to monitor degradation kinetics. Pair with mass spectrometry (MS) to identify breakdown products. Reference ICH guidelines for protocol standardization .
- Contradiction Handling : If conflicting degradation profiles arise, assess methodological variables (e.g., buffer composition, light exposure) and replicate under controlled conditions .
Q. How do glycosidic bonds in this compound influence its reactivity in aqueous environments?
- Experimental Design : Perform hydrolysis experiments with enzymatic (β-glucuronidase) and non-enzymatic (acid/base) triggers. Use kinetic modeling to compare reaction rates and activation energies .
- Validation : Cross-validate results with computational simulations (e.g., Density Functional Theory) to confirm bond cleavage mechanisms .
Advanced Research Questions
Q. What molecular interactions drive this compound’s modulation of cell signaling pathways?
- Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins. Validate using siRNA knockdowns in cell cultures to observe pathway alterations .
- Data Interpretation : Use pathway enrichment analysis (e.g., Gene Ontology) to link binding data to functional outcomes. Address contradictory findings by testing isoforms or post-translational modifications .
Q. How can meta-analyses resolve discrepancies in this compound’s pharmacokinetic parameters across preclinical studies?
- Framework : Apply PICOT (Population: animal models; Intervention: dosing regimens; Comparison: bioavailability metrics; Outcome: half-life; Time: study duration) to standardize inclusion criteria .
- Heterogeneity Analysis : Calculate I² and H statistics to quantify variability. Stratify studies by species or administration routes to identify bias sources .
Q. What strategies mitigate batch-to-batch variability in this compound’s bioactivity assays?
- Experimental Design : Implement quality-by-design (QbD) principles for assay optimization. Use reference standards with Certificate of Analysis (CoA) for calibration .
- Statistical Tools : Apply multivariate regression to correlate impurity profiles (e.g., HPLC peaks) with bioactivity outliers. Report R² values to justify adjustments .
Q. Methodological Frameworks
-
PICOT Adaptation for Chemistry :
- Population : Compound form (e.g., free acid vs. salt).
- Intervention : Experimental conditions (e.g., synthesis method, storage).
- Comparison : Benchmarks (e.g., literature values, control groups).
- Outcome : Metrics (e.g., yield, IC50, stability).
- Time : Reaction duration or longitudinal study periods .
-
FINER Criteria for Feasibility :
Q. Data Presentation Standards
Properties
IUPAC Name |
(2R,4S)-2-[(R)-carboxy-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O8S/c1-4-27-10-11-28(19(31)18(27)30)22(36)25-13(12-8-6-5-7-9-12)16(29)24-14(20(32)33)17-26-15(21(34)35)23(2,3)37-17/h5-9,13-15,17,26H,4,10-11H2,1-3H3,(H,24,29)(H,25,36)(H,32,33)(H,34,35)/t13-,14+,15+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSUEATVFIVTFV-WBTNSWJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30715594 | |
Record name | (2R,4S)-2-[Carboxy({(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl}amino)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30715594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64817-22-7 | |
Record name | Penicilloic acids of piperacillin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064817227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R,4S)-2-[Carboxy({(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl}amino)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30715594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPERACILLIN PENICILLOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NUJ2WS9Z5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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